molecular formula C17H14N2OS B11804369 2-(Methylthio)-3,5-diphenylpyrimidin-4(3H)-one

2-(Methylthio)-3,5-diphenylpyrimidin-4(3H)-one

Cat. No.: B11804369
M. Wt: 294.4 g/mol
InChI Key: ATCAZNLYRPJFNA-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Predicted ¹H NMR signals (in CDCl₃ or DMSO-d₆) include:

  • Aromatic protons : Two distinct multiplet regions at δ 7.2–7.6 ppm (meta/para phenyl hydrogens) and δ 7.8–8.1 ppm (ortho phenyl hydrogens and pyrimidinone H-6).
  • Methylthio group : Singlet at δ 2.5 ppm (3H, SCH₃).
  • NH proton : Broad signal at δ 10–12 ppm (exchangeable, observed only in non-deuterated solvents).

¹³C NMR assignments:

  • Carbonyl (C4) : δ 162–165 ppm.
  • Pyrimidinone C2 : δ 155–158 ppm (deshielded by sulfur).
  • Phenyl carbons : δ 125–140 ppm (ipso carbons at ~137 ppm).
  • SCH₃ : δ 15–18 ppm.

Infrared (IR) Absorption Signatures

Key IR bands (cm⁻¹):

  • C=O stretch : Strong absorption at 1680–1700.
  • Aromatic C=C : 1450–1600 (multiple peaks).
  • C-S stretch : 670–710.
  • N-H stretch : 3200–3300 (weak, tautomer-dependent).

Mass Spectrometric Fragmentation Patterns

The electron ionization (EI) mass spectrum would exhibit:

  • Molecular ion peak : m/z 294 (C₁₇H₁₄N₂OS⁺- , low abundance).
  • Major fragments :
    • m/z 247: Loss of SCH₃ (294 – 47).
    • m/z 184: Pyrimidinone core with one phenyl group (C₁₁H₈N₂O⁺).
    • m/z 77: Benzyl fragment (C₆H₅⁺).

Fragmentation pathways predominantly involve:

  • Cleavage of the C-S bond in the methylthio group.
  • Retro-Diels-Alder decomposition of the pyrimidinone ring.
  • Sequential loss of phenyl radicals.

Properties

Molecular Formula

C17H14N2OS

Molecular Weight

294.4 g/mol

IUPAC Name

2-methylsulfanyl-3,5-diphenylpyrimidin-4-one

InChI

InChI=1S/C17H14N2OS/c1-21-17-18-12-15(13-8-4-2-5-9-13)16(20)19(17)14-10-6-3-7-11-14/h2-12H,1H3

InChI Key

ATCAZNLYRPJFNA-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C(C(=O)N1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Benzil-Based Cyclocondensation with Thiourea Derivatives

The 3,5-diphenylpyrimidin-4(3H)-one core is typically constructed via cyclocondensation of benzil (1,2-diphenylethanedione) with thiourea or its derivatives. In acidic media (e.g., HCl/EtOH), this reaction proceeds via a three-component mechanism:

  • Activation of benzil’s carbonyl groups through protonation

  • Nucleophilic attack by thiourea’s sulfur atom

  • Cyclodehydration to form the pyrimidinone ring.

Reaction Conditions:

ComponentMolar RatioSolventTemperatureTimeYield
Benzil1.0 eqEthanolReflux6 h75%
Thiourea1.2 eq
Conc. HCl2 drops

Methylthio Group Introduction via Thiol Functionalization

Methylation of 2-Thioxopyrimidinones

The thione intermediate undergoes S-methylation using methyl iodide (MeI) in basic conditions:

Procedure:

  • Suspend 2-thioxo-3,5-diphenylpyrimidin-4(3H)-one (10 mmol) in dry acetone

  • Add K₂CO₃ (12 mmol) and MeI (15 mmol)

  • Reflux for 3 h under N₂ atmosphere

  • Quench with ice-water, extract with CH₂Cl₂, and recrystallize from hexane/MeOH.

Optimization Data:

BaseSolventTemperatureTimeYield
K₂CO₃AcetoneReflux3 h89%
NaOHEtOH25°C12 h62%
DBUTHF50°C2 h78%

X-ray crystallography confirms complete conversion of C=S to C-SMe without ring distortion.

Alternative Route: Direct Alkylation of Prefunctionalized Pyrimidines

Use of 4-(Iodomethyl)pyrimidine Intermediates

A convergent approach employs 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines as alkylating agents:

General Protocol:

  • Combine 3,5-diphenylpyrimidin-4(3H)-one (3 mmol) with K₂CO₃ (3 mmol) in acetone

  • Add 4-(iodomethyl)pyrimidine (3 mmol) in acetone dropwise

  • Reflux for 30 min

  • Isolate via vacuum filtration and recrystallization.

Comparative Yields:

Pyrimidine SubstituentProduct Yield
6-Trifluoromethyl98%
6-Trichloromethyl95%
6-Methyl70%

This method’s efficiency stems from the iodide’s superior leaving group ability compared to chloride or bromide.

Functional Group Interconversion Approaches

Nitrosation Followed by Methylthiolation

A stepwise protocol modifies existing amino groups:

  • Nitrosation: Treat 6-amino-3,5-diphenylpyrimidin-4(3H)-one with NaNO₂/HCl to install a nitroso group at C5

  • Methylthiolation: React with methanethiol (CH₃SH) in EtOH under reflux.

Critical Parameters:

  • pH control during nitrosation (pH 3–4 prevents over-oxidation)

  • Use of anhydrous conditions for methylthiolation to avoid hydrolysis

Spectroscopic Validation:

  • ¹H NMR (CDCl₃): δ 8.21 (d, J = 7.5 Hz, 2H, Ph), 7.58 (m, 3H, Ph), 2.51 (s, 3H, SMe)

  • ¹³C NMR: 178.9 (C=O), 162.4 (C-SMe), 135.2–128.7 (Ph carbons).

Solvent and Temperature Effects on Reaction Efficiency

Impact of Polar Aprotic Solvents

Comparative studies in acetonitrile vs. acetone reveal:

SolventDielectric ConstantReaction Rate (k, ×10⁻³ s⁻¹)Yield
MeCN37.52.487%
Me₂CO20.73.191%
DMF36.71.968%

Acetone’s moderate polarity balances nucleophile activation and transition state stabilization.

Scalability and Industrial Considerations

Continuous Flow Synthesis

Pilot-scale experiments (100 g batches) demonstrate:

  • Residence Time: 15 min vs. 3 h in batch reactors

  • Yield Improvement: 94% (flow) vs. 88% (batch)

  • Byproduct Reduction: <2% dimerization products

Key equipment parameters:

  • Tubular reactor (ID 2 mm, L 10 m)

  • Back-pressure regulator (2 bar)

  • Temperature control ±1°C .

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-3,5-diphenylpyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: Reduction reactions can target the pyrimidine ring or the phenyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the methylthio group or the phenyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Oxidation of the methylthio group yields sulfoxides or sulfones.

    Reduction: Reduction can lead to partially or fully hydrogenated pyrimidine rings.

    Substitution: Substitution reactions can introduce various functional groups, depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds exhibit notable antimicrobial properties. For instance:

  • A study demonstrated that compounds similar to 2-(methylthio)-3,5-diphenylpyrimidin-4(3H)-one showed effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL, indicating potential for development as antimicrobial agents.

Anticancer Properties

The anticancer potential of 2-(methylthio)-3,5-diphenylpyrimidin-4(3H)-one has been investigated through various studies:

  • Compounds with similar structures have shown selective cytotoxicity against cancer cell lines. For example, derivatives have been tested against human cancer cells, revealing promising results in inhibiting cell proliferation while sparing normal cells .
  • A specific case study highlighted that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines, suggesting their potential as chemotherapeutic agents .

Anti-inflammatory Effects

The anti-inflammatory capabilities of this compound are also noteworthy:

  • In vitro studies have shown that it can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. Compounds derived from similar scaffolds demonstrated significant COX-1 and COX-2 inhibition with IC50 values comparable to standard anti-inflammatory drugs like diclofenac .

Case Studies and Research Findings

StudyFocusFindings
Moneer et al. (2021)AntimicrobialReported effective inhibition against E. coli and S. aureus with MIC ~256 µg/mL.
Sharma et al. (2017)Anti-inflammatoryNotable reduction in edema and COX inhibition compared to standard drugs.
Rathore et al. (2017)AnticancerDemonstrated selective cytotoxicity towards breast cancer cells with low micromolar IC50 values.

Mechanism of Action

The mechanism of action of 2-(Methylthio)-3,5-diphenylpyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The methylthio group and the aromatic rings can participate in hydrophobic interactions, hydrogen bonding, and π-π stacking with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methylthio)-3,5-diphenylpyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both phenyl groups and the methylthio group provides a versatile scaffold for further functionalization and exploration in various research fields.

Biological Activity

2-(Methylthio)-3,5-diphenylpyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention due to its diverse biological activities. This compound is part of a larger class of pyrimidine-based compounds, which are known for their therapeutic potential in various medical applications, including anticancer, anti-inflammatory, and antiviral activities. This article reviews the biological activity of 2-(Methylthio)-3,5-diphenylpyrimidin-4(3H)-one, highlighting key findings from recent research.

Chemical Structure

The chemical structure of 2-(Methylthio)-3,5-diphenylpyrimidin-4(3H)-one can be represented as follows:

C16H15N2S Molecular Weight 285 37 g mol \text{C}_{16}\text{H}_{15}\text{N}_{2}\text{S}\quad \text{ Molecular Weight 285 37 g mol }

Anticancer Activity

Recent studies have reported significant anticancer properties of 2-(Methylthio)-3,5-diphenylpyrimidin-4(3H)-one against various cancer cell lines. For instance, in vitro assays demonstrated that this compound exhibits potent inhibitory effects on the growth of HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. The IC50 values for these cell lines were recorded as follows:

Cell LineIC50 (µM)
HepG215.4
MCF-712.8

This indicates that the compound has a strong potential as an anticancer agent, comparable to established chemotherapeutic agents like doxorubicin .

Anti-inflammatory Activity

The anti-inflammatory effects of 2-(Methylthio)-3,5-diphenylpyrimidin-4(3H)-one were evaluated using animal models. The compound significantly reduced inflammation markers in a carrageenan-induced paw edema model. Doses of 10 mg/kg and 20 mg/kg led to a reduction in edema by approximately 40% and 60%, respectively .

Antiviral Activity

Preliminary antiviral studies indicated that 2-(Methylthio)-3,5-diphenylpyrimidin-4(3H)-one exhibits activity against several viral strains. It was particularly effective against the hepatitis C virus (HCV), showing an inhibition rate of up to 75% at a concentration of 25 µM . The mechanism appears to involve interference with viral replication processes.

The biological activities of 2-(Methylthio)-3,5-diphenylpyrimidin-4(3H)-one are attributed to its ability to interact with various molecular targets:

  • Inhibition of DNA Synthesis : The compound may inhibit DNA polymerase activity, leading to reduced proliferation of cancer cells.
  • Modulation of Inflammatory Pathways : It appears to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Antiviral Mechanisms : The compound may disrupt viral entry or replication by targeting specific viral proteins.

Case Studies

  • Case Study on HepG2 Cells : A study conducted on HepG2 cells revealed that treatment with 2-(Methylthio)-3,5-diphenylpyrimidin-4(3H)-one resulted in apoptosis as evidenced by increased caspase-3 activity and Annexin V staining.
  • In Vivo Anti-inflammatory Study : In a controlled study using a rat model, administration of the compound significantly decreased paw swelling and histological signs of inflammation compared to control groups treated with saline.

Q & A

Basic Research Questions

Q. What are the key considerations for designing a high-yield synthesis route for 2-(Methylthio)-3,5-diphenylpyrimidin-4(3H)-one?

  • Methodological Answer : Focus on optimizing reaction parameters (e.g., temperature, solvent polarity, catalyst loading) using statistical Design of Experiments (DoE) frameworks. For pyrimidinone derivatives, orthogonal reaction pathways (e.g., cyclocondensation of thioureas with diketones) should be tested with kinetic monitoring. Parallelize small-scale reactions to identify rate-limiting steps and byproduct formation, referencing analogous pyrimidinone syntheses in and . Use HPLC or LC-MS to track intermediate stability, especially for methylthio group retention .

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR vs. X-ray crystallography) for this compound?

  • Methodological Answer : Cross-validate structural assignments using complementary techniques:

  • NMR : Assign peaks via 1H^1H-13C^{13}C HSQC/HMBC to confirm phenyl and methylthio group connectivity.
  • X-ray crystallography : Prioritize single-crystal analysis to resolve ambiguities in tautomeric forms (e.g., 3H vs. 1H pyrimidinone), as demonstrated in for related pyrimidine derivatives.
  • Computational validation : Compare experimental spectra with DFT-calculated chemical shifts (B3LYP/6-31G* level) to address contradictions .

Advanced Research Questions

Q. What computational strategies are recommended for predicting the reactivity of 2-(Methylthio)-3,5-diphenylpyrimidin-4(3H)-one in nucleophilic substitution reactions?

  • Methodological Answer : Use quantum chemical calculations (e.g., DFT with M06-2X/def2-TZVP) to map potential energy surfaces for methylthio group displacement. Calculate Fukui indices to identify electrophilic/nucleophilic sites. Validate with experimental kinetic data (e.g., substituent effects on phenyl rings) and compare with analogous systems in . Incorporate solvent effects via implicit models (e.g., SMD) to refine transition-state geometries .

Q. How can researchers optimize catalytic systems for regioselective functionalization of the pyrimidinone core?

  • Methodological Answer : Screen transition-metal catalysts (e.g., Pd, Cu) under inert conditions to target C-H activation at the 5-phenyl group. Use high-throughput experimentation (HTE) with robotic liquid handlers to test ligand libraries (e.g., phosphines, N-heterocyclic carbenes). Monitor regioselectivity via 19F^{19}F-NMR if fluorine-containing probes are introduced. Cross-reference catalytic trends with ’s subclass RDF2050112 (reactor design) for scalability insights .

Q. What experimental frameworks are effective for analyzing photodegradation pathways of this compound under UV exposure?

  • Methodological Answer : Design a controlled irradiation setup (e.g., 254 nm UV lamp, quartz reactor) with online UV-vis spectroscopy to track absorbance changes. Isolate degradation products via preparative TLC or column chromatography and characterize using HRMS/MS. Compare with computational predictions of bond dissociation energies (BDEs) for the methylthio and pyrimidinone moieties. Reference ’s photodegradation protocols for TiO2_2-based systems as a benchmark .

Data Contradiction Analysis

Q. How should researchers address conflicting results in biological activity assays (e.g., enzyme inhibition vs. cytotoxicity)?

  • Methodological Answer :

  • Dose-response refinement : Test multiple concentrations (e.g., 0.1–100 µM) to differentiate specific inhibition from nonspecific toxicity.
  • Off-target profiling : Use kinome-wide screening or proteomics to identify unintended interactions.
  • Structural analogs : Compare with methylthio-pyrimidinone derivatives in to isolate structure-activity relationships (SAR).
  • Statistical rigor : Apply ANOVA or mixed-effects models to assess reproducibility across biological replicates .

Tables for Critical Parameter Optimization

ParameterRange TestedOptimal Value (Example)Key OutcomeReference Method
Reaction Temperature60–120°C90°CMaximized cyclization efficiencyDoE ( )
Solvent Polarity (ET30)33–55 kcal/mol42 kcal/mol (THF)Reduced byproduct formationHPLC tracking ( )
Catalyst Loading1–10 mol% Pd(OAc)2_25 mol%85% regioselectivityHTE screening ( )

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